

Crystallization of LpxC in Complex with BB-78485: Application Notes and Protocols

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Compound of Interest		
Compound Name:	BB-78485	
Cat. No.:	B1667829	Get Quote

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Introduction

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent enzyme in the biosynthetic pathway of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. The essential nature of LpxC for bacterial viability makes it a prime target for the development of novel antibiotics. BB-78485 is a potent, sulfonamide-containing hydroxamate inhibitor of LpxC. Understanding the structural basis of the interaction between LpxC and its inhibitors is paramount for structure-based drug design and the development of new therapeutics against multi-drug resistant Gram-negative pathogens. This document provides detailed protocols for the expression, purification, and crystallization of LpxC from Pseudomonas aeruginosa and Escherichia coli in complex with BB-78485, along with relevant biochemical and crystallographic data.

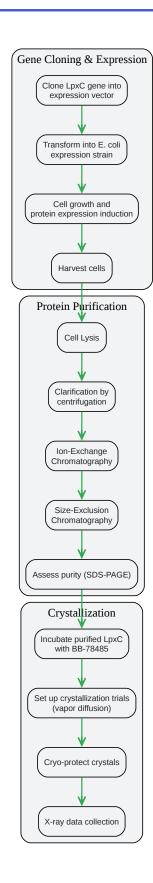
Signaling Pathway and Experimental Workflow

The following diagram illustrates the central role of LpxC in the lipid A biosynthetic pathway, highlighting it as a target for inhibitors like **BB-78485**.









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